Hexanamide
Overview
Description
Mechanism of Action
Target of Action
Hexanoamide, also known as n-Hexanamide or Caproamide , primarily targets the HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . The QacR regulator plays a crucial role in the resistance mechanism against antiseptic drugs .
Mode of Action
It is known to interact with its target, the qacr regulator, affecting the transcriptional regulation in the bacterial cells
Pharmacokinetics
It is known that the compound has a molecular weight of 1151735 , which may influence its absorption and distribution
Result of Action
Given its interaction with the QacR regulator, it is likely that Hexanoamide influences the transcriptional regulation in bacterial cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study on the bioremediation of Hexanoic Acid (a compound similar to Hexanoamide) in oil sands tailings showed that a microbial consortium was able to cometabolically biodegrade the compound in the presence of tailings . This suggests that environmental conditions, such as the presence of other compounds or organisms, can influence the action of Hexanoamide.
Biochemical Analysis
Biochemical Properties
Hexanoamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes. One notable enzyme that interacts with hexanoamide is amidase from Aspergillus nidulans. Amidase catalyzes the hydrolysis of hexanoamide to produce hexanoic acid and ammonia. This reaction is crucial for the metabolism of hexanoamide in microbial systems . Additionally, hexanoamide has been shown to interact with biosurfactants produced by microbial strains, which can enhance its solubility and facilitate its biodegradation .
Cellular Effects
Hexanoamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, hexanoamide can be metabolized to hexanoic acid, which enters the fatty acid degradation pathway. This process impacts cellular energy production and lipid metabolism. Furthermore, hexanoamide has been observed to affect the expression of genes involved in the production of biosurfactants, which play a role in cell membrane integrity and function .
Molecular Mechanism
At the molecular level, hexanoamide exerts its effects through binding interactions with specific enzymes and proteins. The hydrolysis of hexanoamide by amidase involves the formation of an enzyme-substrate complex, followed by the cleavage of the amide bond. This reaction results in the release of hexanoic acid and ammonia, which can further participate in metabolic pathways. Additionally, hexanoamide’s interaction with biosurfactants suggests a role in modulating membrane-associated processes and enzyme activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexanoamide can change over time due to its stability and degradation. Hexanoamide is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of specific enzymes or acidic conditions. Long-term studies have shown that hexanoamide can be metabolized by microbial consortia, leading to the gradual degradation of the compound and its conversion to hexanoic acid . These temporal effects are important for understanding the compound’s behavior in bioremediation applications.
Dosage Effects in Animal Models
The effects of hexanoamide in animal models vary with different dosages. At low doses, hexanoamide may have minimal impact on cellular functions, while higher doses can lead to significant metabolic changes. In some studies, high doses of hexanoamide have been associated with toxic effects, including disruptions in lipid metabolism and liver function. These findings highlight the importance of dosage considerations in the application of hexanoamide in biomedical research .
Metabolic Pathways
Hexanoamide is involved in several metabolic pathways, primarily through its conversion to hexanoic acid. The enzyme amidase catalyzes this conversion, which is a key step in the fatty acid degradation pathway. Hexanoic acid can then be further metabolized through β-oxidation, leading to the production of acetyl-CoA and subsequent entry into the citric acid cycle. This metabolic pathway is essential for energy production and lipid metabolism in cells .
Transport and Distribution
Within cells and tissues, hexanoamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of hexanoamide in target cells. Additionally, the compound’s solubility can be enhanced by biosurfactants, which aid in its distribution and accumulation in microbial cells. Understanding the transport and distribution of hexanoamide is crucial for optimizing its use in bioremediation and industrial applications .
Preparation Methods
Hexanamide can be synthesized through various methods. One common synthetic route involves the reaction of hexanoic acid with ammonia or an amine under dehydrating conditions. Industrial production often utilizes hexanoyl chloride, which reacts with ammonia to form hexanoamide . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Hexanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, hexanoamide can hydrolyze to form hexanoic acid and ammonia.
Oxidation: This compound can be oxidized to form hexanoic acid using strong oxidizing agents.
Reduction: Reduction of hexanoamide can yield hexylamine.
Substitution: This compound can react with various reagents to form substituted amides.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are hexanoic acid, hexylamine, and substituted amides .
Scientific Research Applications
Hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: This compound is studied for its role in enzymatic reactions, particularly those involving amidases.
Medicine: It is used in the synthesis of pharmaceutical drugs, including those containing amide bonds.
Comparison with Similar Compounds
Hexanamide is similar to other fatty amides such as octanamide and decanamide. it is unique due to its specific chain length and properties. Similar compounds include:
Octanamide: An amide derived from octanoic acid with a longer carbon chain.
Decanamide: An amide derived from decanoic acid with an even longer carbon chain.
This compound’s distinct properties, such as its solubility and reactivity, make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBYIUDWACNRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Record name | HEXANAMIDE | |
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Related CAS |
30643-90-4 | |
Record name | Hexanamide, homopolymer | |
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DSSTOX Substance ID |
DTXSID6020696 | |
Record name | Hexanamide | |
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Molecular Weight |
115.17 g/mol | |
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Physical Description |
Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg | |
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Solubility |
0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER | |
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Density |
0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C | |
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Vapor Pressure |
0.00374 [mmHg] | |
Record name | Hexanamide | |
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Color/Form |
CRYSTALS FROM ACETONE | |
CAS No. |
628-02-4 | |
Record name | HEXANAMIDE | |
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Melting Point |
214 °F (NTP, 1992), 101 °C | |
Record name | HEXANAMIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can enzymes be used to synthesize hydroxamic acids from hexanoamide?
A1: Yes, research demonstrates that the enantioselective amidase from Rhodococcus sp. strain R312 can catalyze the transfer of the acyl group from hexanoamide to hydroxylamine, yielding the corresponding hydroxamic acid. [] This reaction follows a Ping Pong Bi Bi mechanism, and exhibits a high turnover number (kcat = 333 s−1) for hexanoamide, highlighting the enzyme's efficiency in utilizing this substrate. []
Q2: Can hexanoamide be used as a building block for synthesizing nitriles? If so, what are the key reaction conditions and what role do additives play?
A3: Yes, hexanoamide can be converted to hexanenitrile with high yield using dimethylzirconocene ([Cp2Zr(CH3)2]). [] The reaction proceeds through the formation of a methylzirconium amide intermediate. Interestingly, the addition of chloride sources, such as LiCl or tetra-n-hexylammonium chloride (hex4NCl), significantly enhances the reaction rate. [] Kinetic studies and isotopic labeling experiments suggest that chloride facilitates the rate-determining step by assisting in the displacement of the carbonyl oxygen from the zirconium center, ultimately enabling methane elimination and nitrile formation. []
Q3: Is hexanoamide considered a volatile corrosion inhibitor, and if so, how is it typically incorporated into formulations for this purpose?
A4: Yes, hexanoamide is identified as a potential volatile corrosion inhibitor for magnesium alloys. [] Formulations typically include a blend of amide (10-30 wt%), amine (30-70 wt%), azole (5-25 wt%), organic salts (5-20 wt%), and urea or thiourea (10-30 wt%). [] The presence of hexanoamide contributes to the long-term corrosion protection by slowly evaporating and creating a protective atmosphere. []
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